(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride is a complex organic compound characterized by its bicyclic structure and the incorporation of two fluorine atoms. This compound belongs to the bicyclo[3.1.0]hexane family, which is significant in both natural products and synthetic bioactive compounds. The molecular formula of this compound is , with a molecular weight of 183.63 g/mol. Its CAS number is 2408973-16-8, and it is primarily used for non-human research purposes.
The synthesis of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride typically involves a (3 + 2) annulation reaction between cyclopropenes and cyclopropylanilines. This process can be catalyzed using either an organic catalyst or an iridium photoredox catalyst under blue LED irradiation, yielding a broad range of derivatives with high diastereoselectivity when difluorocyclopropenes are employed alongside cyclopropylanilines that have removable substituents .
The molecular structure of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride can be described using its InChI and SMILES representations:
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-4-5(3-10)6(4)7;/h4-6H,1-3,10H2;1H
C1CC(C2C1C2CN)(F)F.Cl
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride involves its interaction with biological targets such as enzymes or receptors. The incorporation of fluorine atoms increases the compound's binding affinity and selectivity, potentially leading to enhanced biological effects. The precise pathways depend on the specific applications and targets being investigated.
While specific solubility data is not available, the presence of chlorine and fluorine atoms typically indicates moderate polarity, suggesting potential solubility in polar solvents.
The scientific applications of (2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: